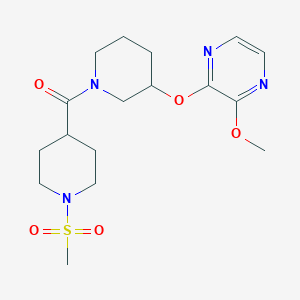

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Propriétés

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O5S/c1-25-15-16(19-8-7-18-15)26-14-4-3-9-20(12-14)17(22)13-5-10-21(11-6-13)27(2,23)24/h7-8,13-14H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEAQOKTWQJLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of "(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone" typically involves the following steps:

Formation of the Methoxypyrazine Intermediate: : Start with the pyrazine ring and introduce a methoxy group through nucleophilic substitution. Common reagents include methanol and a base like sodium hydride.

Introduction of Piperidine Moiety: : The methoxypyrazine intermediate reacts with a piperidine derivative under nucleophilic substitution conditions. A common condition is using an organic solvent like dichloromethane and a catalyst such as triethylamine.

Methanesulfonyl Addition: : The final step involves attaching the methanesulfonyl group, often through sulfonylation. This reaction usually requires sulfonyl chloride and a base, performed in an anhydrous environment to prevent unwanted side reactions.

Industrial Production Methods: For industrial production, high-pressure and high-temperature reactors ensure efficient reaction rates and yields. Continuous flow reactors might be employed for large-scale synthesis, allowing for better control over reaction conditions.

Analyse Des Réactions Chimiques

Oxidation: : The compound can undergo oxidation, especially at the methoxy group, potentially forming a carboxyl group under strong oxidative conditions.

Reduction: : Reduction reactions may target the methanesulfonyl group, potentially converting it to a sulfhydryl group.

Substitution: : The piperidine rings make this compound susceptible to substitution reactions, particularly nucleophilic substitutions.

Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.

Substitution: : Organic solvents like tetrahydrofuran, bases like sodium hydride, and temperature control to manage reaction kinetics.

Oxidation: : Formation of carboxylates and potential ring-opened products.

Reduction: : Sulfhydryl derivatives.

Substitution: : Varies based on the incoming nucleophile, ranging from other heterocycles to simple alkyl groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Therapeutic Potential:

Research indicates that this compound may have significant therapeutic applications, particularly in treating hematological disorders, pulmonary diseases, and conditions related to hypoxia. Its unique structure allows it to interact with specific molecular targets, potentially modulating pathways involved in inflammation and microbial growth.

Antimicrobial Activity:

In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Preliminary findings indicate its efficacy in inhibiting pathogen growth, which is crucial for developing new antibiotics.

Anticancer Properties:

Initial investigations into the compound's anticancer properties suggest it may induce apoptosis in cancer cell lines. This effect is potentially mediated through the modulation of cell cycle regulators and apoptotic pathways, making it a candidate for further exploration in cancer therapeutics.

Biological Studies

Molecular Simulation Studies:

The compound has been utilized in molecular simulation studies to elucidate its binding patterns with biological targets. These studies reveal that the compound fits well into specific active sites characterized by lower binding free energy, indicating strong potential for therapeutic efficacy.

Industrial Applications

Material Science:

Due to its unique structural characteristics, this compound is being explored for applications in material science. Its properties may be harnessed to develop new materials with enhanced durability and stability, particularly in coatings and electronic applications.

Mécanisme D'action

The compound's mechanism involves interactions with specific molecular targets, depending on the context of its use. In medicinal chemistry, it might target enzymes or receptors due to the affinity of its functional groups.

Molecular Targets and Pathways:Neuroreceptors: : The piperidine rings could interact with neurotransmitter receptors.

Enzymatic Inhibition: : The compound may inhibit or activate enzymes, impacting metabolic pathways.

Comparaison Avec Des Composés Similaires

Compound A: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1 )

- Core Differences :

- Heteroaromatic System : Pyrazolo[3,4-d]pyrimidine replaces the 3-methoxypyrazine.

- Substituents : A chloro-pyridin-4-yl group and a 4-methanesulfonylphenyl group are present.

- Functional Implications: The pyrazolo-pyrimidine system may enhance π-π stacking interactions in biological targets compared to pyrazine.

Compound B: {4-[(3-Methoxypyrazin-2-yl)amino]piperidin-1-yl}(pyridin-4-yl)methanone (Report, 2023 )

- Core Differences: Linkage: An amino (-NH-) group connects the piperidine and pyrazine, replacing the oxygen atom. Terminal Group: Pyridin-4-yl replaces the methylsulfonyl-piperidine.

- The absence of a sulfonyl group likely diminishes interactions with sulfonamide-sensitive targets.

Comparative Analysis of Key Features

Research Findings and Implications

Role of Sulfonyl Groups :

- The methylsulfonyl group in the target compound and Compound A is critical for interactions with sulfonamide-binding pockets in enzymes (e.g., carbonic anhydrases or kinase domains) . Its absence in Compound B limits such interactions .

Impact of Heteroaromatic Systems :

- Pyrazolo-pyrimidine in Compound A offers enhanced rigidity and electronic density for target binding compared to pyrazine-based systems .

Metabolic Stability :

- Ether linkages (target compound, Compound A) are generally more stable to hydrolysis than amine linkages (Compound B), suggesting longer in vivo half-lives .

Activité Biologique

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound A features a unique combination of piperidine and pyrazine rings, which contribute to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 333.4 g/mol. The structural complexity may allow for diverse interactions with biological targets.

The biological activity of Compound A is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play critical roles in various signaling pathways:

- PDE Inhibition : Similar compounds have been documented to inhibit PDE10A, which is implicated in neurodegenerative diseases. This inhibition can lead to increased levels of cyclic nucleotides, promoting neuroprotective effects .

- Antitumor Activity : The structural components of Compound A suggest potential antitumor properties, similar to other pyrazole derivatives that exhibit cytotoxic effects against cancer cell lines by inducing apoptosis .

Biological Activity Overview

The biological activities associated with Compound A can be summarized as follows:

Case Studies and Research Findings

-

Antitumor Activity in Breast Cancer :

- In vitro studies demonstrated that Compound A and similar pyrazole derivatives significantly inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. The combination treatment with doxorubicin showed a notable synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .

- Neuroprotective Effects :

- Antifungal Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.